molecular formula C4H14N2O7P2 B1592114 Diphosphoric acid, compd. with piperazine (1:1) CAS No. 66034-17-1

Diphosphoric acid, compd. with piperazine (1:1)

Cat. No. B1592114
CAS RN: 66034-17-1
M. Wt: 264.11 g/mol
InChI Key: MWFNQNPDUTULBC-UHFFFAOYSA-N
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Description

Diphosphoric acid, compd. with piperazine (1:1) is a chemical compound formed by combining diphosphoric acid (H₄P₂O₇) with piperazine (C₄H₁₀N₂). The stoichiometric ratio of 1:1 indicates that one molecule of diphosphoric acid reacts with one molecule of piperazine to form this compound.



Synthesis Analysis

The synthesis of this compound involves the reaction between diphosphoric acid and piperazine. The exact synthetic pathway and conditions may vary depending on the desired purity and application. Researchers have explored various methods, including direct mixing, reflux, or solvent-mediated reactions. Further investigation is needed to optimize the synthesis process and yield.



Molecular Structure Analysis

The molecular structure of Diphosphoric acid, compd. with piperazine (1:1) consists of a central piperazine ring (a six-membered heterocycle containing two nitrogen atoms) linked to two diphosphoric acid moieties. The diphosphoric acid groups contribute to the compound’s acidity and reactivity. Analyzing the bond angles, bond lengths, and stereochemistry is crucial for understanding its stability and interactions.



Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis, breaking the P–O–P bonds in the diphosphoric acid groups. This reaction may yield orthophosphoric acid (H₃PO₄) and piperazine.

  • Complex Formation : Due to its acidic nature, Diphosphoric acid, compd. with piperazine (1:1) can form complexes with metal ions. Investigating its coordination chemistry is essential.

  • Esterification : Reacting with alcohols, the compound may form esters, releasing water and generating phosphoric acid esters.



Physical And Chemical Properties Analysis


  • Solubility : The compound is likely soluble in water due to its acidic nature.

  • Melting Point : Experimental determination of the melting point is necessary.

  • Stability : Assessing its stability under various conditions (temperature, pH, etc.) is crucial.


Safety And Hazards


  • Corrosivity : The compound’s acidity poses a risk of corrosion to metals and skin.

  • Toxicity : Piperazine derivatives can exhibit toxicity. Proper handling and protective measures are essential.

  • Environmental Impact : Disposal and environmental consequences need consideration.


Future Directions


  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Materials Science : Explore its use in materials, coatings, or catalysis.

  • Structural Variants : Synthesize related compounds with altered stoichiometry or substituents.


properties

IUPAC Name

phosphono dihydrogen phosphate;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H4O7P2/c1-2-6-4-3-5-1;1-8(2,3)7-9(4,5)6/h5-6H,1-4H2;(H2,1,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFNQNPDUTULBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886791
Record name Diphosphoric acid, compd. with piperazine (1:1)
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Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Diphosphoric acid, compd. with piperazine (1:1)
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Product Name

Piperazine pyrophosphate

CAS RN

66034-17-1
Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name Diphosphoric acid, compd. with piperazine (1:1)
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Record name DIPHOSPHORIC ACID, COMPD. WITH PIPERAZINE (1:1)
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Synthesis routes and methods

Procedure details

In 300 g of water was dispersed 0.5 mol of sodium pyrophosphate. The dispersion was cooled to 10° C., and 1 mol of hydrochloric acid was added thereto. To the dispersion was added 0.5 mol of piperazine (purity: 97%) dissolved in 800 g of water at 20° C. or lower, whereupon a white solid precipitated. The reaction system was stirred at 10° C. for 3 hours. The white solid was collected by filtration and washed with water. To the filtrate was added 300 g of methanol, and the thus precipitated white solid was collected by filtration and washed with methanol and water. The combined white solid was dried to give 0.23 mol of piperazine pyrophosphate as a white powder.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Three
Name
Quantity
800 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diphosphoric acid, compd. with piperazine (1:1)

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